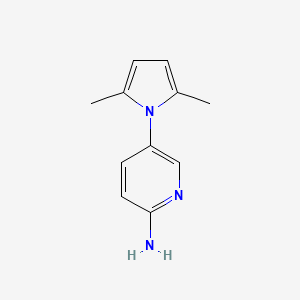
5-(2,5-Dimethylpyrrol-1-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(2,5-Dimethylpyrrol-1-yl)pyridin-2-amine” is a chemical compound with the molecular formula C11H13N3 . It is a derivative of pyrrole, a five-membered aromatic heterocycle, which is substituted with two methyl groups at positions 2 and 5 . The compound also contains a pyridine ring, another aromatic heterocycle, substituted at position 2 with an amine group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring and a pyridine ring. The pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyrrole and pyridine derivatives are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions, nucleophilic substitution reactions, and coupling reactions .科学的研究の応用
Synthesis and Structural Analysis
5-(2,5-Dimethylpyrrol-1-yl)pyridin-2-amine is a compound that can serve as a building block in the synthesis of various heterocyclic compounds. It is characterized by its ability to form stable structures through intermolecular hydrogen bonds, contributing to the formation of a three-dimensional network that is stabilized by C-H…π and N-H…π-facial hydrogen bonds. The synthesis and structural properties of this compound have been explored, demonstrating its potential in constructing complex molecular architectures (Șahin et al., 2010).
Catalysis and Organic Synthesis
The compound has been implicated in catalytic processes and the synthesis of organic molecules. For instance, chiral amines, which share structural similarities with this compound, have been utilized to catalyze enantioselective Michael addition reactions. This underscores the utility of such compounds in facilitating organic reactions that produce optically active substances, highlighting their importance in the development of pharmaceuticals and fine chemicals (Melchiorre & Jørgensen, 2003).
Heterocyclic Chemistry
In heterocyclic chemistry, this compound plays a role in the formation of pyrroles and pyrrolidines, which are crucial frameworks in many natural products and pharmaceuticals. The compound's reactivity and structural motif make it a valuable precursor in synthesizing complex heterocyclic systems. Research has detailed the preparation of pyrrolidines from aziridin-1-ols using a one-carbon homologative relay ring expansion, indicating the versatility of similar compounds in constructing nitrogen-containing rings with high stereochemical fidelity (Schomaker et al., 2007).
将来の方向性
The future directions for “5-(2,5-Dimethylpyrrol-1-yl)pyridin-2-amine” could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by pyrrole and pyridine derivatives, it may be worthwhile to investigate its potential as a therapeutic agent .
特性
IUPAC Name |
5-(2,5-dimethylpyrrol-1-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-3-4-9(2)14(8)10-5-6-11(12)13-7-10/h3-7H,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAIQLDOAZAZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CN=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929899-37-6 |
Source


|
| Record name | 5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide](/img/structure/B2874978.png)
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2874979.png)
![N-[cyano(cyclopropyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B2874980.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2874983.png)
![2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2874985.png)
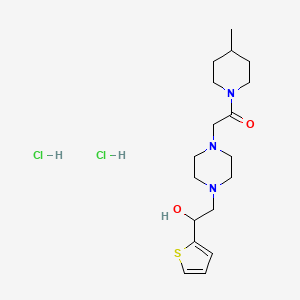
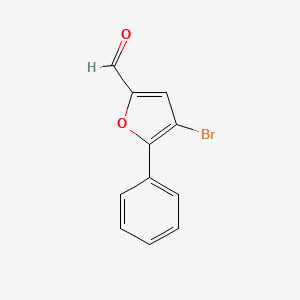
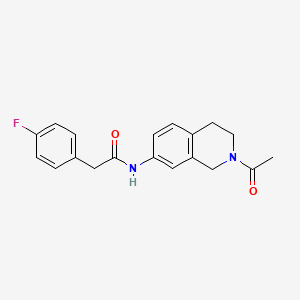
![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one](/img/structure/B2874990.png)
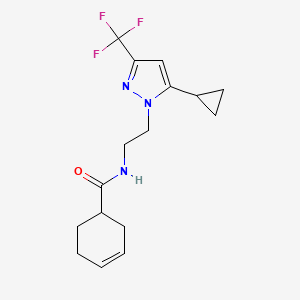
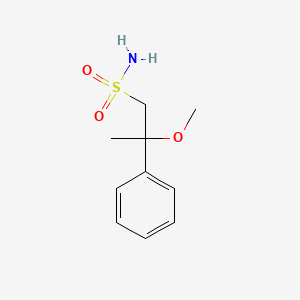
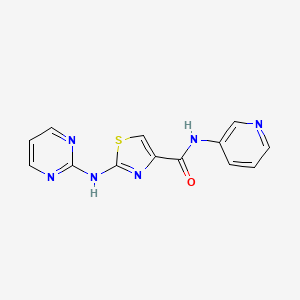

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2875000.png)
